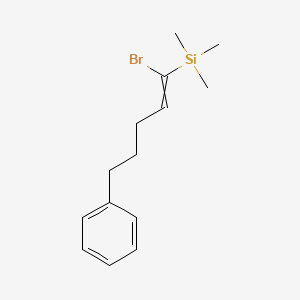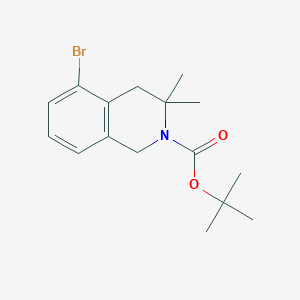
C17H29N3O6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H29N3O6S is known as Biotin-PEG2-Acid. This compound is a derivative of biotin, a water-soluble B-vitamin, and is often used in biochemical applications due to its ability to bind strongly to avidin and streptavidin proteins. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and stability, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-PEG2-Acid can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol. The synthesis typically begins with the activation of biotin, followed by the attachment of PEG through a series of chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .
Industrial Production Methods
In an industrial setting, the production of Biotin-PEG2-Acid involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The PEG moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with altered functional groups, while substitution reactions can introduce new chemical functionalities to the PEG chain .
Applications De Recherche Scientifique
Biotin-PEG2-Acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: The compound is employed in protein labeling and purification due to its strong binding affinity to avidin and streptavidin.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Biotin-PEG2-Acid is utilized in the development of diagnostic assays and biosensors
Mécanisme D'action
The mechanism of action of Biotin-PEG2-Acid involves its ability to bind to avidin and streptavidin proteins with high affinity. This binding is facilitated by the biotin moiety, which interacts with the binding sites on these proteins. The PEG chain enhances the solubility and stability of the compound, allowing it to function effectively in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG3-Acid: Similar to Biotin-PEG2-Acid but with a longer PEG chain, providing increased solubility and flexibility.
Biotin-PEG4-Acid: Another variant with an even longer PEG chain, offering further enhancements in solubility and stability.
Uniqueness
Biotin-PEG2-Acid is unique due to its optimal balance between solubility and stability, making it suitable for a wide range of applications. The specific length of the PEG chain in Biotin-PEG2-Acid provides a balance that is not too short to limit solubility and not too long to cause steric hindrance .
Propriétés
Formule moléculaire |
C17H29N3O6S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
ethyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H29N3O6S/c1-3-26-17(23)14-6-8-18(9-7-14)15(21)4-5-16(22)19-10-12-20(13-11-19)27(2,24)25/h14H,3-13H2,1-2H3 |
Clé InChI |
RZUAQKDRGJMIDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)



![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)

